Glaucoside A

Cytotoxicity Seco-pregnane glycosides Structure-activity relationship

Glaucoside A is the only commercially available seco-pregnane glycoside standard with a fully validated inactivity profile (IC50 >100 µM vs. HL-60, THP-1, PC-3) documented in the same MTT assay where structural analogs showed low-micromolar potency. This zero-cytotoxicity baseline is non-replaceable—substituting an “in-class” analog without this data invalidates biological conclusions. Supplied at ≥98% HPLC with COA, HNMR, and MSDS; confirmed in C. glaucescens, C. atratum, and C. taihangense for multi-species botanical fingerprinting.

Molecular Formula C28H40O9
Molecular Weight 520.6 g/mol
Cat. No. B12403732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucoside A
Molecular FormulaC28H40O9
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O
InChIInChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1
InChIKeyVBSDZUADEVYQKN-YEAUGEPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucoside A for Research Procurement: Seco-Pregnane Glycoside Identity and Baseline Characterization


Glaucoside A (CAS 81474-91-1) is a seco-pregnane glycoside belonging to the C21 steroidal glycoside class, originally isolated from Cynanchum glaucescens (Asclepiadaceae) and subsequently identified in C. taihangense and C. atratum [1][2]. Its aglycone features a unique 13,14:14,15-disecopregnane skeleton [3][4], and it functions as a known reference compound in phytochemical investigations of Cynanchum species [5][6].

Why Generic Pregnane Glycosides Cannot Substitute for Glaucoside A in Cynanchum Research


Substituting Glaucoside A with another seco-pregnane glycoside from the same plant genus is scientifically unjustified due to the non-monotonic structure-activity relationships within this chemotype. In the 2022 Molecules study of twelve Cynanchum taihangense glycosides evaluated under identical MTT assay conditions, glaucoside A (compound 5) exhibited no quantifiable cytotoxicity (IC50 > 100 μM) against HL-60, THP-1, and PC-3 cell lines, whereas structural analogs cynataihoside M (compound 11) and cynataihoside D (compound 3) displayed potent to moderate activity with IC50 values ranging from 5.08 to 17.78 μM [1]. This stark divergence in activity—ranging from inactive to low-micromolar potency among compounds sharing the same 13,14:14,15-disecopregnane scaffold—demonstrates that the precise glycosylation pattern and sugar chain composition dictate biological outcome [2]. Consequently, assuming functional equivalence among in-class compounds without experimental validation introduces unacceptably high risk of data misinterpretation and experimental failure.

Glaucoside A: Quantified Differentiation Evidence for Scientific Procurement


Cytotoxicity Differential: Glaucoside A Exhibits Minimal Activity While In-Class Analogs Show Potent Effects

Glaucoside A (compound 5) demonstrated no measurable cytotoxicity against HL-60, THP-1, and PC-3 human tumor cell lines under standard MTT assay conditions (IC50 > 100 μM), whereas structurally related cynataihoside M (compound 11) from the same isolation batch exhibited significant cytotoxicity against THP-1 (IC50 = 5.08 μM) and PC-3 (IC50 = 22.75 μM) [1]. This represents a >19.7-fold difference in potency on THP-1 cells and establishes Glaucoside A as a low-activity comparator suitable for defining baseline non-specific effects in C21 steroidal glycoside studies [2].

Cytotoxicity Seco-pregnane glycosides Structure-activity relationship

Analytical Identity: Glaucoside A as Validated Reference Standard in Seco-Pregnane Chemotyping

Glaucoside A has been consistently identified as a known reference compound across multiple phytochemical investigations of Cynanchum species. In the 2022 isolation of twelve new seco-pregnane glycosides from C. taihangense, Glaucoside A (compound 5) was one of only two known glycosides identified among the fourteen isolated compounds, with its structure confirmed by 1D and 2D NMR spectroscopy and HR-ESI-MS analysis [1]. Commercial availability of Glaucoside A at >98% purity by HPLC enables reproducible analytical method development and unambiguous peak assignment in complex Cynanchum extracts .

Phytochemical analysis Reference standard HPLC purity

Source Species Differentiation: Glaucoside A Identification Across Cynanchum spp. Establishes Cross-Species Chemotaxonomic Utility

Glaucoside A has been isolated and identified from Cynanchum glaucescens (1983) [1], C. atratum , and C. taihangense (2022) [2], establishing it as a conserved secondary metabolite across multiple species within the Cynanchum genus. In contrast, the newly reported cynataihosides I-L and M-T (compounds 1-4, 7-14) have been identified only in C. taihangense to date [2], limiting their utility as cross-species analytical markers.

Chemotaxonomy Cynanchum Seco-pregnane glycoside

Glaucoside A: Evidence-Backed Application Scenarios for Research Procurement


Negative Control or Low-Activity Comparator in Seco-Pregnane Glycoside SAR Studies

Investigators studying structure-activity relationships of C21 steroidal glycosides require a chemically related but biologically inactive reference compound to control for non-specific cellular effects. Glaucoside A (IC50 > 100 μM against HL-60, THP-1, PC-3) fulfills this role against the same cell panel where cynataihoside M exhibits IC50 values of 5.08-22.75 μM [1]. This validated inactivity profile supports its use as a baseline comparator in cytotoxicity assays of Cynanchum-derived glycosides.

Analytical Reference Standard for LC-MS Quantification of Cynanchum Botanicals

Quality control laboratories quantifying seco-pregnane glycosides in Cynanchum-based herbal materials or extracts require authenticated reference standards with documented purity. Glaucoside A, available at >98% HPLC purity with supporting COA, HNMR, and MSDS documentation [1], enables reproducible calibration curve generation and peak identification in complex matrices where in-house isolated standards may lack batch-to-batch consistency.

Chemotaxonomic Marker for Multi-Species Cynanchum Authentication

Botanical authentication protocols for Cynanchum species benefit from marker compounds with validated cross-species presence. Glaucoside A has been confirmed in C. glaucescens, C. atratum, and C. taihangense, whereas newly reported cynataihosides are currently documented only in C. taihangense [1][2]. This broader distribution makes Glaucoside A a more reliable marker for genus-level chemical fingerprinting and adulteration detection.

Structural Elucidation Benchmark for Novel Seco-Pregnane Glycoside Discovery

Natural product chemists isolating novel seco-pregnane glycosides from Cynanchum species utilize Glaucoside A as a known structural reference for NMR and HR-ESI-MS comparison. Its full spectroscopic characterization—including 1H NMR, 13C NMR, and fragmentation patterns—has been published and cross-validated across multiple studies [1][2], providing a reliable benchmark for confirming the identity of new isolates and distinguishing them from previously characterized compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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